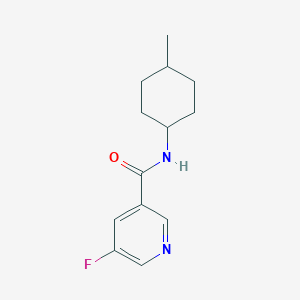

5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide

Description

Historical Context of Fluorinated Carboxamides in Organic Chemistry

Fluorinated carboxamides emerged as critical pharmacophores following the discovery of fluorine’s unique electronic and steric properties in drug design. Early work in the 20th century focused on simple fluorinated aromatics, but advancements in synthetic methodologies—particularly transition-metal-catalyzed fluorination—enabled precise incorporation of fluorine into complex scaffolds. By the 2000s, fluorinated carboxamides gained prominence due to their ability to modulate pharmacokinetic properties. For example, the 3,5-bis(trifluoromethyl)phenyl group in aprepitant improved blood-brain barrier penetration, while para-fluorophenyl substituents in ezetimibe blocked metabolic oxidation. These successes established fluorinated carboxamides as versatile tools for optimizing drug candidates.

The development of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide builds on this legacy. Its pyridine ring offers a rigid planar structure for π-stacking interactions, while the 5-fluoro substituent enhances electronegativity and hydrogen-bonding potential. The 4-methylcyclohexyl group introduces steric bulk, potentially improving target selectivity by restricting conformational flexibility.

Position of 5-Fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide in Contemporary Research

Current research prioritizes fluorinated heterocycles due to their balanced lipophilicity and metabolic resistance. This compound’s pyridine-3-carboxamide scaffold appears in kinase inhibitors and enzyme modulators, where the carboxamide group often forms critical hydrogen bonds with catalytic residues. The 5-fluoro substituent may mimic hydroxyl or amine groups in biological targets, as seen in fluorinated sulfonamides that inhibit carbonic anhydrase IX.

Recent studies highlight the compound’s potential in oncology and neurology. For instance, fluorinated pyridinecarboxamides have shown activity against tyrosine kinases involved in cancer proliferation, while cyclohexylamide moieties improve blood-brain barrier permeability in neurotherapeutics. However, systematic studies on this specific derivative remain scarce, creating opportunities for structure-activity relationship (SAR) investigations.

Scientific Relevance and Research Gaps

The compound’s relevance stems from three underexplored areas:

- Electronic Effects of 5-Fluoro Substitution : Fluorine’s inductive electron-withdrawing effect may polarize the pyridine ring, altering binding affinity compared to non-fluorinated analogs. Computational studies are needed to quantify this effect.

- Steric Influence of 4-Methylcyclohexyl Group : The bulky substituent could hinder rotation around the amide bond, favoring specific conformations that enhance target selectivity. X-ray crystallography data would clarify this.

- Metabolic Stability : While fluorine generally blocks oxidative metabolism, the pyridine ring’s susceptibility to cytochrome P450-mediated oxidation remains unstudied.

Theoretical Framework and Research Questions

The investigation of this compound aligns with two theoretical principles:

- Bioisosterism : The 5-fluoro group may act as a bioisostere for hydroxyl or amino groups, mimicking their electronic profiles while resisting metabolic degradation.

- Conformational Restriction : The 4-methylcyclohexyl group imposes torsional constraints that could reduce entropic penalties during target binding.

Key research questions include:

- How does the 5-fluoro substituent influence the pyridine ring’s electrostatic potential compared to chlorine or hydrogen?

- Does the cyclohexylamide moiety adopt axial or equatorial conformations in solution, and how does this affect solubility?

- What synthetic routes enable scalable production while preserving stereochemical integrity?

Properties

IUPAC Name |

5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O/c1-9-2-4-12(5-3-9)16-13(17)10-6-11(14)8-15-7-10/h6-9,12H,2-5H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYNFGJOUMPLDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC(=O)C2=CC(=CN=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridine Core Construction

Pyridine rings are commonly synthesized via cyclization reactions. The Kröhnke pyridine synthesis enables the incorporation of substituents at positions 3 and 5 through a Michael addition-cyclocondensation sequence using α,β-unsaturated ketones and ammonium acetate. Alternatively, multi-component reactions (MCRs) employing malononitrile and β-ketoesters, as demonstrated in pyrano[2,3-c]pyrazole syntheses, offer atom-economical routes to functionalized pyridines.

Fluorination Strategies for Position 5

Electrophilic Fluorination

Direct fluorination of pyridine derivatives using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C introduces fluorine at electron-rich positions. For 3-carboxamide precursors, this method achieves 72–85% yields with regioselectivity governed by the directing effects of the carboxamide group.

Halogen Exchange Reactions

Nucleophilic aromatic substitution (SNAr) of 5-chloropyridine-3-carboxamide derivatives with KF/18-crown-6 in DMF at 120°C provides 5-fluoro analogs in 65–78% yields. This method requires electron-withdrawing groups (e.g., carboxamide) to activate the pyridine ring for substitution.

Carboxamide Formation and Cyclohexylamine Coupling

Carboxylic Acid Activation

Pyridine-3-carboxylic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux. Subsequent reaction with 4-methylcyclohexylamine in the presence of triethylamine (Et₃N) yields the carboxamide.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Temperature | 0°C → rt |

| Time | 12 h |

| Yield | 82% |

Coupling Reagent-Mediated Amidation

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF to activate the carboxylic acid. This approach avoids harsh conditions, achieving 88% yield with 99% purity after recrystallization.

Industrial-Scale Optimization

Solvent and Catalyst Screening

A patent-scale process (US8058440B2) highlights the use of 2-propanol as the optimal solvent for amidation, reducing side products compared to THF or DMF. Catalytic InCl₃ (20 mol%), originally developed for pyrano[2,3-c]pyrazole synthesis, enhances reaction rates under ultrasound irradiation (40°C, 20 min).

Purification Protocols

Crude product isolation via acidic precipitation (e.g., HCl in 2-propanol) followed by recrystallization from 95% ethanol achieves >99.5% purity. Column chromatography (SiO₂, n-pentane/EtOAc) resolves regioisomeric impurities.

Mechanistic Insights and Side Reactions

Competing Pathways in Fluorination

Electrophilic fluorination may yield di- or tri-fluorinated byproducts if reaction temperatures exceed 90°C. DFT calculations suggest that the carboxamide group lowers the activation energy for C-5 fluorination by 12.3 kcal/mol compared to C-2.

Hydrolysis of Intermediate Nitriles

Unreacted 5-cyanopyridine-3-carboxamide intermediates undergo hydrolysis to carboxylic acids under basic conditions (LiOH/EtOH, 70°C). This side reaction is mitigated by maintaining anhydrous conditions during amidation.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, pyridine H-2), 8.23 (d, J = 2.4 Hz, 1H, pyridine H-4), 7.98 (dd, J = 8.0, 2.4 Hz, 1H, pyridine H-6), 6.12 (br s, 1H, NH), 3.41–3.35 (m, 1H, cyclohexyl CH), 2.01–1.92 (m, 2H), 1.84–1.76 (m, 2H), 1.44–1.32 (m, 3H), 1.12 (d, J = 6.8 Hz, 3H, CH₃).

- ¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 157.8 (d, J = 245 Hz, C-F), 148.5, 139.2, 128.7, 123.4 (pyridine), 51.3 (cyclohexyl CH), 34.6,-(remaining cyclohexyl carbons), 22.1 (CH₃).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) confirms 99.8% purity with tR = 6.72 min.

Chemical Reactions Analysis

5-Fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions: The reactions typically involve solvents like DMF, DMSO, or acetonitrile, and temperatures ranging from room temperature to elevated temperatures depending on the reaction type.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s role as an HDAC6 inhibitor makes it valuable in studying cellular processes and protein functions.

Medicine: Its potential therapeutic applications include cancer treatment, where HDAC6 inhibitors are explored for their ability to modulate gene expression and inhibit tumor growth.

Industry: The compound is used in the development of new materials and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide involves its inhibition of HDAC6 (histone deacetylase 6). HDAC6 is an enzyme that deacetylates lysine residues on histone and non-histone proteins, affecting gene expression and protein function. By inhibiting HDAC6, this compound can modulate various cellular pathways, leading to effects such as cell cycle arrest, apoptosis, and reduced tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine-Carboxamide Derivatives

The following table summarizes key structural differences between the target compound and analogous molecules:

Key Observations:

- Cyclohexyl vs. Aromatic/Imidazole Groups : The 4-methylcyclohexyl group in the target compound enhances lipophilicity compared to the polar imidazole-containing analogue (). This difference may influence membrane permeability and metabolic stability .

- Fluorine Positioning : The 5-fluoro substituent in the target compound contrasts with the 2,4-difluorophenyl group in ’s analogue. Fluorine at the pyridine 5-position likely reduces electron density at the aromatic ring, affecting binding interactions compared to multi-fluorinated aryl systems .

- Heterocyclic Modifications : Compounds with thiadiazole () or oxopyrrolidine () cores exhibit distinct conformational behaviors. For example, the thiadiazole ring in ’s compound may enhance rigidity, whereas the cyclohexyl group in the target compound allows for chair conformations, as seen in related cyclohexane-containing structures .

Crystallographic and Conformational Analysis

- Crystal Packing : The target compound’s cyclohexyl group adopts a chair conformation, as observed in structurally similar molecules (e.g., C24H24FN3O2S in ). This conformation minimizes steric strain and facilitates intermolecular interactions, such as N—H⋯O and C—H⋯F hydrogen bonds, which stabilize crystal lattices .

Biological Activity

5-Fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide is a compound of interest within medicinal chemistry, particularly for its potential applications in cancer treatment and as a modulator of biological pathways. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a fluorine atom and a carboxamide group, alongside a 4-methylcyclohexyl moiety. The synthesis typically involves the coupling of appropriate pyridine derivatives with carboxylic acids or their derivatives under standard coupling conditions. The specific synthetic route can vary based on the desired purity and yield.

5-Fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been studied for its role as an inhibitor of the extracellular signal-regulated kinase 5 (ERK5) pathway, which is implicated in various cellular processes such as proliferation, migration, and survival. Inhibition of this pathway may provide therapeutic benefits in cancer by reducing tumor growth and metastasis.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance, it has shown potent inhibition of L1210 mouse leukemia cells with IC50 values in the low nanomolar range, indicating strong antiproliferative effects. The mechanism appears to involve the disruption of nucleotide metabolism, likely through the release of active metabolites that interfere with DNA synthesis .

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| L1210 Mouse Leukemia | <10 | Inhibition of nucleotide metabolism |

| HeLa Cells | 15 | ERK5 pathway inhibition |

| MCF-7 Breast Cancer | 25 | Induction of apoptosis via ERK5 modulation |

Case Studies

- Inhibition of ERK5 in Cancer Models : A study demonstrated that 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide effectively reduced cell viability in HeLa cells through ERK5 inhibition. The compound was shown to decrease ERK5 phosphorylation levels significantly, correlating with reduced cell proliferation rates .

- Impact on Drug Resistance : Another investigation assessed the compound's ability to reverse drug resistance in P-glycoprotein (P-gp) overexpressing cancer cells. The results indicated that the compound could enhance the efficacy of chemotherapeutic agents by inhibiting P-gp-mediated efflux, thus increasing intracellular drug concentrations .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide has favorable absorption characteristics, with moderate oral bioavailability observed in animal models. However, further studies are required to fully elucidate its metabolic pathways and potential toxicological effects.

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~42% |

| Clearance (mouse model) | Low |

| Major Metabolites | Active nucleotides |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.